molecular formula C9H9NO5 B1463952 2-((4-Nitrobenzyl)oxy)acetic acid CAS No. 35513-01-0

2-((4-Nitrobenzyl)oxy)acetic acid

Cat. No.: B1463952
CAS No.: 35513-01-0
M. Wt: 211.17 g/mol
InChI Key: AWTUONVPXUICHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Nitrobenzyl)oxy)acetic acid is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a carboxylic acid functional group linked via an ether bond to a 4-nitrobenzyl moiety. The 4-nitrobenzyl group is well-established in scientific literature as a photolabile protecting group for alcohols and carboxylic acids, allowing for deprotection under mild conditions using ultraviolet light . This characteristic makes derivatives like this compound valuable as building blocks and intermediates in the synthesis of more complex molecules, including potential pharmaceuticals and specialty chemicals. The nitro group on the benzyl ring can also be readily reduced to an amine, providing a versatile handle for further functionalization and diversification in research settings . As a reagent, its primary research value lies in its dual functionality, serving as a protected form of a glycolic acid derivative or as a component in constructing molecular scaffolds. This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-nitrophenyl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-9(12)6-15-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTUONVPXUICHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-((4-nitrobenzyl)oxy)acetic acid generally proceeds via the nucleophilic substitution of a hydroxyacetic acid derivative with 4-nitrobenzyl halides under basic conditions. The key step involves forming the ether linkage between the acetic acid moiety and the 4-nitrobenzyl group. The nitro substituent at the para position enhances the electrophilicity of the benzyl carbon, facilitating the nucleophilic attack.

Detailed Preparation Methods

Etherification via Nucleophilic Substitution

  • Starting Materials:

    • 2-Hydroxyacetic acid (glycolic acid) or its derivatives
    • 4-Nitrobenzyl bromide or chloride
  • Reaction Conditions:

    • Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the hydroxy group, increasing nucleophilicity.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the SN2 reaction.
    • Temperature: Elevated temperatures (60–80°C) accelerate the reaction rate.
    • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation side reactions.
  • Mechanism:
    The phenolic oxygen of hydroxyacetic acid is deprotonated by the base, generating an alkoxide ion that attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide ion and forming the ether bond.

  • Purification:
    Post-reaction, purification is typically achieved by aqueous workup followed by recrystallization or column chromatography using ethyl acetate/hexane gradients to yield pure this compound.

Oxidation of 2-((4-Nitrobenzyl)oxy)acetaldehyde (Alternative Route)

An alternative approach involves first synthesizing 2-((4-nitrobenzyl)oxy)acetaldehyde via similar etherification of 2-hydroxyacetaldehyde derivatives, followed by oxidation to the corresponding carboxylic acid.

  • Oxidizing Agents:
    Mild oxidants such as potassium permanganate (KMnO₄), chromium(VI) reagents (e.g., PCC, PDC), or catalytic aerobic oxidation using iron complexes can be employed.

  • Reaction Conditions:
    Controlled temperature and stoichiometry are critical to avoid over-oxidation or side reactions.

This method is less common but can be useful when direct etherification with hydroxyacetic acid is challenging.

Reaction Optimization and Yield Enhancement

  • Stoichiometry:
    Optimal molar ratios of hydroxyacetic acid to 4-nitrobenzyl bromide are approximately 1:1.2 to ensure complete conversion.

  • Phase Transfer Catalysts:
    Use of tetrabutylammonium bromide (TBAB) or similar catalysts can enhance reaction rates and yields by facilitating transfer of the alkoxide ion into the organic phase.

  • Microwave-Assisted Synthesis:
    Microwave irradiation has been reported to significantly reduce reaction times and improve yields in related etherification reactions, offering a cleaner and more efficient synthesis.

Representative Data Table on Reaction Conditions and Yields

Entry Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 K₂CO₃ DMF 70 12 85 Standard method
2 K₂CO₃ + TBAB DMF 70 8 92 Phase transfer catalyst used
3 NaH DMSO 60 10 80 Stronger base, longer time
4 K₂CO₃ DMF Microwave 1 95 Microwave-assisted synthesis

Analytical Characterization Post-Synthesis

To confirm the successful preparation and purity of this compound, the following techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ NMR shows characteristic signals for aromatic protons (7.5–8.3 ppm), methylene protons adjacent to oxygen (~4.5 ppm), and the carboxylic acid proton (~10–12 ppm).
    • $$^{13}C$$ NMR confirms the presence of the carboxyl carbon (~170 ppm) and aromatic carbons.
  • Fourier Transform Infrared Spectroscopy (FT-IR):

    • Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).
    • Nitro group asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.
    • Ether C–O stretch observed near 1100 cm⁻¹.
  • High-Performance Liquid Chromatography (HPLC):

    • Purity typically >98% using C18 columns with acetonitrile/water mobile phase.
  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z corresponding to molecular weight (~257 g/mol).

Research Findings and Challenges

  • The presence of the electron-withdrawing nitro group enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic substitution but also increasing the risk of side reactions such as over-oxidation or dimerization.

  • Steric hindrance from the acetic acid moiety can slow reaction kinetics; thus, reaction temperature and time must be carefully optimized.

  • Side products such as 2-((4-nitrobenzyl)oxy)benzoic acid (from over-oxidation) can form during oxidation steps, necessitating careful monitoring via spectroscopic techniques.

  • Scale-up challenges include maintaining reaction homogeneity and controlling heat transfer; flow chemistry methods have been suggested to improve yields by 20–30% in larger batches.

Summary Table of Key Reaction Parameters

Parameter Optimal Range/Value Effect on Reaction
Base K₂CO₃ (1.1 eq) Efficient deprotonation, high yield
Solvent DMF or DMSO Polar aprotic, supports SN2 mechanism
Temperature 60–80°C Balances rate and side reactions
Reaction Time 8–12 hours Complete conversion
Atmosphere Inert (N₂ or Ar) Prevents oxidation
Phase Transfer Catalyst TBAB (optional) Enhances rate and yield
Purification Recrystallization/Chromatography High purity product

Chemical Reactions Analysis

Types of Reactions

2-((4-Nitrobenzyl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 4-nitrobenzyl alcohol and acetic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Hydrogen gas and a palladium catalyst.

    Substitution: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: 4-Aminobenzyl alcohol.

    Reduction: 4-Aminobenzyl alcohol.

    Substitution: 4-Nitrobenzyl alcohol and acetic acid.

Scientific Research Applications

2-((4-Nitrobenzyl)oxy)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Nitrobenzyl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The ether linkage allows the compound to act as a prodrug, releasing the active moiety upon cleavage in the biological environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2-((4-Nitrobenzyl)oxy)acetic acid with compounds sharing structural motifs such as nitroaromatic rings, acetic acid derivatives, or ether/amide linkages.

Table 1: Substituent-Dependent Bioactivity

Compound Substituent E-box-LUC IC₅₀ (µM) CYP3A4 IC₅₀ (µM)
2d 4-Nitro 1.2 8.3
2e 4-Methylsulfonyl 1.5 >10
Functional Group Variations: Ether vs. Amide Linkages

The nature of the linkage between the aromatic ring and acetic acid moiety significantly impacts physicochemical properties:

  • This compound (ether linkage) : The ether bond provides hydrolytic stability under neutral conditions, making it suitable for cellular assays .

Table 2: Functional Group Influence

Compound Linkage Molecular Weight (g/mol) Key Properties
This compound Ether ~225* Hydrolytically stable
2-(4-Nitrobenzamido)acetic acid Amide 224.17 Enhanced solubility

*Estimated based on structural analogy.

Table 3: Hazard Comparison

Compound GHS Hazards Storage Conditions
This compound Likely H302, H315 (analog-based) Cool, ventilated, UV-protected
4-Nitrobenzoic acid H318 (eye damage) UV-protected, low humidity
Electronic and Spectroscopic Properties

Computational studies on nitroaromatics (e.g., DFT at B3LYP/6-311G(d,p)) reveal that the nitro group lowers the HOMO-LUMO gap, increasing electrophilicity. For example, 5-nitro-2-(4-nitrobenzyl)benzoxazole exhibits a HOMO-LUMO gap of ~4.2 eV, comparable to theoretical predictions for this compound .

Q & A

(Basic) What synthetic strategies are recommended for preparing 2-((4-Nitrobenzyl)oxy)acetic acid, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves nitrobenzyl etherification of a carboxylic acid precursor. Key steps include:

  • Nitrobenzylation : Reacting 4-nitrobenzyl bromide with a hydroxyl-containing acetic acid derivative (e.g., glycolic acid) under basic conditions. Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are effective bases for nucleophilic substitution .
  • Oxidation/Reduction : If intermediates require functional group interconversion, oxidizing agents like KMnO₄ or reducing agents like NaBH₄ may be employed, depending on the substrate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Yields >70% are achievable with stoichiometric control of the nitrobenzyl halide .

(Basic) Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons of the nitrobenzyl group) and δ 4.5–4.7 ppm (methyleneoxy group, –O–CH₂–) confirm the ether linkage.
    • ¹³C NMR : A carbonyl signal at ~170 ppm (carboxylic acid) and aromatic carbons near 145–150 ppm (nitro group) are diagnostic .
  • Mass Spectrometry (HR-MS) : A molecular ion peak at m/z 225.05 (C₉H₉NO₅) confirms the molecular formula. Fragmentation patterns (e.g., loss of –NO₂ or –CH₂COOH) validate the structure .
  • IR Spectroscopy : Stretches at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1720 cm⁻¹ (C=O) further corroborate functional groups .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid permeable materials due to potential dermal absorption .
  • Ventilation : Operate in a fume hood to minimize inhalation of nitro compound vapors. Local exhaust ventilation is critical during synthesis .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

(Advanced) How do reaction mechanisms differ when modifying the nitrobenzyl or acetic acid moieties in derivatives?

Methodological Answer:

  • Nitrobenzyl Substitution : The electron-withdrawing nitro group directs electrophilic substitution to the meta position. Nucleophilic attack on the benzyl carbon proceeds via an SN2 mechanism under basic conditions, requiring polar aprotic solvents (e.g., DMF) .
  • Acetic Acid Functionalization : Esterification or amidation of the carboxylic acid group often requires activation (e.g., DCC/DMAP coupling) to avoid side reactions with the nitro group . Computational studies (DFT) predict charge distribution at reactive sites, guiding regioselectivity .

(Advanced) How can researchers assess the biological activity of this compound in cellular models?

Methodological Answer:

  • Cell-Based Assays :
    • Reporter Gene Systems : Transfect NIH3T3 or HEK293T cells with E-box-LUC reporters to evaluate circadian clock modulation. Dose-response curves (0.1–100 µM) identify EC₅₀ values .
    • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4 with BFC) to quantify enzyme inhibition. IC₅₀ values <10 µM suggest significant metabolic interference .
  • ADMET Profiling : Predict pharmacokinetics via in silico tools (e.g., SwissADME). The nitro group may reduce bioavailability due to high logP (~2.5) .

(Advanced) How should researchers resolve contradictions in stability data for nitro-containing compounds like this compound?

Methodological Answer:

  • Controlled Stability Studies :
    • pH-Dependent Degradation : Monitor decomposition (HPLC) under acidic (pH 2) vs. alkaline (pH 10) conditions. Nitro groups are stable in acid but hydrolyze in base .
    • Thermal Analysis (TGA/DSC) : Identify decomposition temperatures (>200°C) and exothermic peaks indicating nitro group instability .
  • Reactivity with Oxidizers : Test compatibility with common oxidizers (e.g., H₂O₂). Nitro compounds may form hazardous byproducts (e.g., NOx) under oxidative stress .

(Advanced) What computational approaches are used to model the electronic properties of this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potentials. The nitro group’s electron-deficient region drives electrophilic reactivity .
    • Molecular Docking : Simulate binding to targets (e.g., cryptochrome proteins) using AutoDock Vina. The acetic acid moiety shows hydrogen bonding with Arg residues .
  • ADMET Prediction : Use QikProp to estimate logS (-3.2) and BBB permeability (low), informing drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Nitrobenzyl)oxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((4-Nitrobenzyl)oxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.